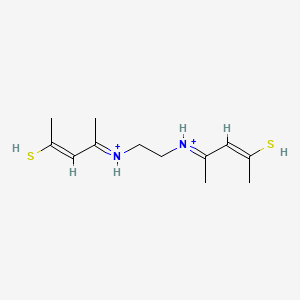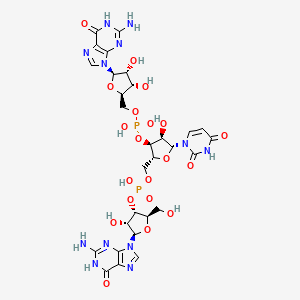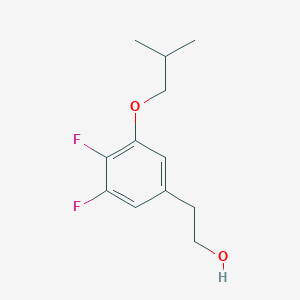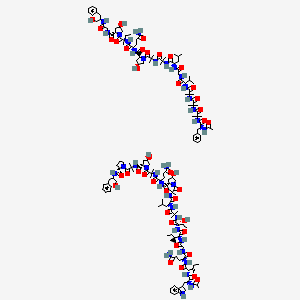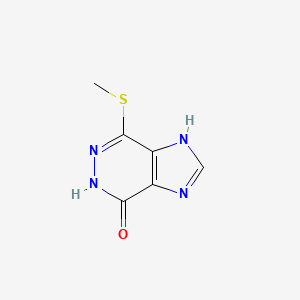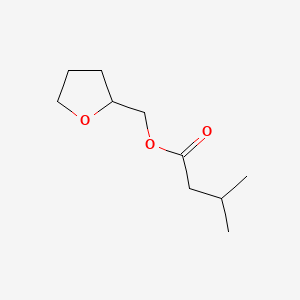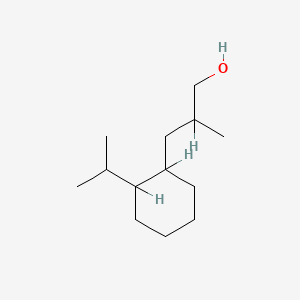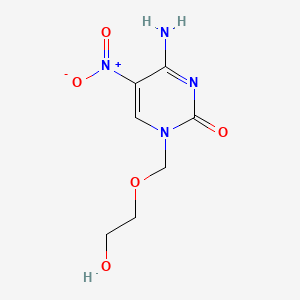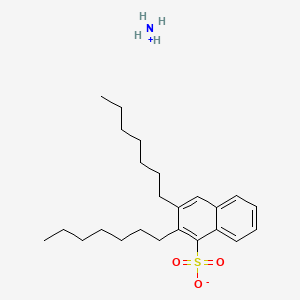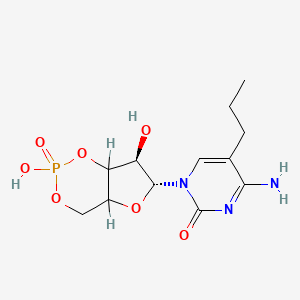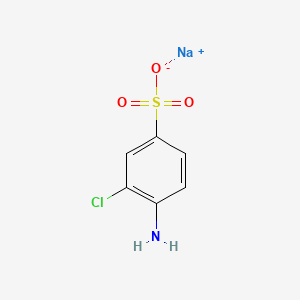
Sodium 3-chlorosulphanilate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-chlorosulphanilate, also known as sodium 4-amino-3-chloro-benzenesulfonate, is a chemical compound with the molecular formula C6H5ClNNaO3S and a molecular weight of 229.6166 g/mol . This compound is characterized by the presence of a sulfonate group, an amino group, and a chlorine atom attached to a benzene ring. It is commonly used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium 3-chlorosulphanilate typically involves the sulfonation of 3-chloroaniline followed by neutralization with sodium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound involves large-scale sulfonation processes where 3-chloroaniline is reacted with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction mixture is then purified through crystallization and filtration to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 3-chlorosulphanilate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium hydroxide.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzenesulfonates.
Aplicaciones Científicas De Investigación
Sodium 3-chlorosulphanilate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in biochemical assays and as a reagent in enzyme studies.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of sodium 3-chlorosulphanilate involves its interaction with specific molecular targets and pathways. The sulfonate group allows it to act as a surfactant, reducing surface tension and enhancing solubility. The amino group can participate in hydrogen bonding and other interactions, making it useful in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Sodium 3-chloro-2-hydroxypropane-1-sulfonate: An anionic agent used in the preparation of negatively charged probe particles.
Sodium 4-amino-3-chloro-benzenesulfonate: Another name for sodium 3-chlorosulphanilate, highlighting its structural similarity.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Propiedades
Número CAS |
84000-87-3 |
|---|---|
Fórmula molecular |
C6H5ClNNaO3S |
Peso molecular |
229.62 g/mol |
Nombre IUPAC |
sodium;4-amino-3-chlorobenzenesulfonate |
InChI |
InChI=1S/C6H6ClNO3S.Na/c7-5-3-4(12(9,10)11)1-2-6(5)8;/h1-3H,8H2,(H,9,10,11);/q;+1/p-1 |
Clave InChI |
PBOKCLUAFLDYTP-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C=C1S(=O)(=O)[O-])Cl)N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



